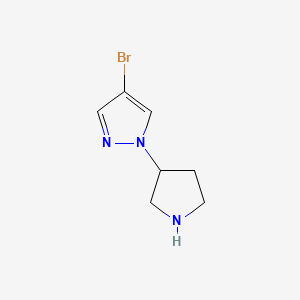
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (4-Br-1-Pyr-3-yl-1H-pyrazole) is a heterocyclic compound that has a wide range of applications in chemical synthesis, pharmaceuticals, and biochemistry. It is a brominated pyrrolidine ring with a pyrazole moiety attached to the nitrogen atom of the pyrrolidine ring. This compound has attracted much interest due to its unique structure and potential applications in various scientific fields.
Applications De Recherche Scientifique
Synthesis and Characterization
- 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole derivatives are synthesized and characterized for various applications. One study involved the synthesis and separation of a chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, for use in time-resolved fluorescence immunoassays (Pang Li-hua, 2009).
Photochemical Properties
- Research on 2-(1H-pyrazol-5-yl)pyridines, including derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, shows they exhibit exciting photochemical properties such as excited-state intramolecular proton transfer (ESIPT) (Vetokhina et al., 2012).
Complex Formation and Biological Studies
- 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole derivatives are used to form metal complexes, such as ruthenium(III) complexes. These complexes have been studied for their reaction kinetics and biological activity, showing minimal cytotoxicity against certain cell lines (Omondi et al., 2018).
Synthesis of Polyheterocyclic Compounds
- 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is utilized as a precursor in synthesizing new polyheterocyclic compounds with potential antibacterial properties (Abdel‐Latif et al., 2019).
Synthesis of Novel Bioactive Compounds
- Derivatives of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibit significant activity against various bacterial and fungal strains (Pundeer et al., 2013).
Coordination Chemistry
- Derivatives of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole are used in coordination chemistry, notably in synthesizing lanthanide complexes for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Propriétés
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLSBDLHRGAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



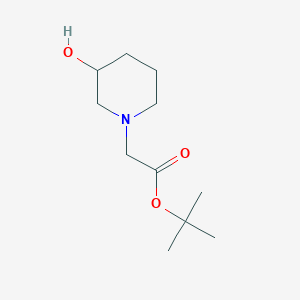
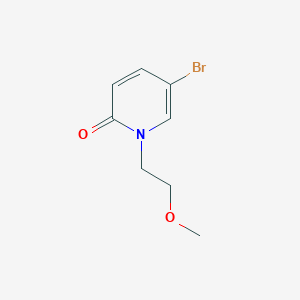
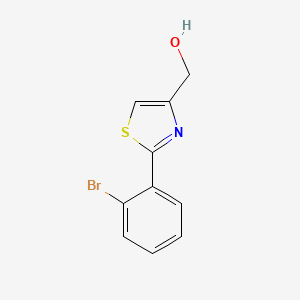
amine](/img/structure/B1443381.png)

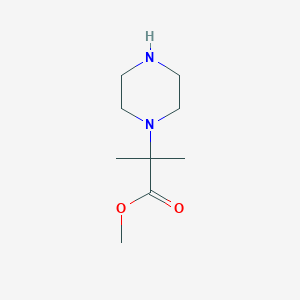
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)

amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
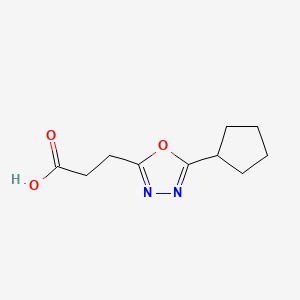
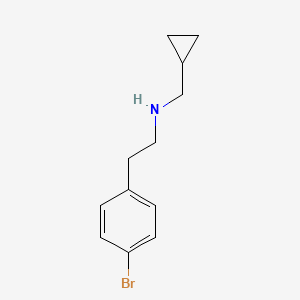
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)